molecular formula C16H13NOS B5744515 (2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B5744515
M. Wt: 267.3 g/mol
InChI Key: XIVNKPOLXNAXIS-UHFFFAOYSA-N
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Description

(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzylamino group and a methylene group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2-aminobenzenethiol with benzylamine and a suitable aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further improve the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its anti-cancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzothiophen-3-one: Lacks the benzylamino and methylene groups, resulting in different chemical properties and reactivity.

    Benzylamine: Contains a benzyl group attached to an amine functional group, but lacks the benzothiophene core.

    Benzothiazole: Similar heterocyclic structure but contains a nitrogen atom in place of the sulfur atom in benzothiophene.

Uniqueness

(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of both the benzylamino and methylene groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(benzyliminomethyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-16-13-8-4-5-9-14(13)19-15(16)11-17-10-12-6-2-1-3-7-12/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVNKPOLXNAXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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